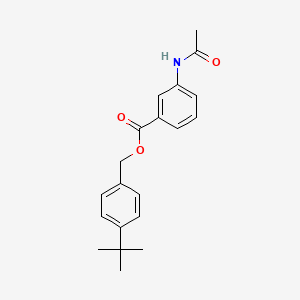![molecular formula C19H15ClN2O3 B5822531 4-chloro-N'-{[(1-naphthyloxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5822531.png)
4-chloro-N'-{[(1-naphthyloxy)acetyl]oxy}benzenecarboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N'-{[(1-naphthyloxy)acetyl]oxy}benzenecarboximidamide, also known as N-(1-naphthyl)-4-chlorobenzoyl-N'-[2-(dimethylamino)ethyl]hydrazinecarboximidamide, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine.
Mécanisme D'action
The mechanism of action of 4-chloro-N'-{[(1-naphthyloxy)acetyl]oxy}benzenecarboximidamide involves the inhibition of tubulin polymerization, which is essential for cell division. This leads to the arrest of the cell cycle and ultimately, cell death. The chemical compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
4-chloro-N'-{[(1-naphthyloxy)acetyl]oxy}benzenecarboximidamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit the formation of new blood vessels that are essential for tumor growth. In addition, it has been found to have antimicrobial activity against various bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-chloro-N'-{[(1-naphthyloxy)acetyl]oxy}benzenecarboximidamide in lab experiments include its potency against cancer cells and its antimicrobial activity. However, there are also limitations to using this chemical compound. It has been found to have low solubility in water, which can make it difficult to administer in vivo. In addition, it has been shown to have cytotoxic effects on normal cells, which can limit its therapeutic potential.
Orientations Futures
There are several future directions for the study of 4-chloro-N'-{[(1-naphthyloxy)acetyl]oxy}benzenecarboximidamide. One direction is to further investigate its mechanism of action and identify potential targets for cancer therapy. Another direction is to develop more efficient synthesis methods to improve its solubility and bioavailability. Additionally, the potential use of this chemical compound as a diagnostic tool for cancer should be explored further. Finally, the development of novel derivatives of this compound with improved efficacy and reduced toxicity is another potential future direction.
Conclusion
In conclusion, 4-chloro-N'-{[(1-naphthyloxy)acetyl]oxy}benzenecarboximidamide is a chemical compound that has shown potential applications in the field of medicine. Its anticancer and antimicrobial activities make it a promising candidate for further research. However, its limitations, such as low solubility and cytotoxicity, need to be addressed to improve its therapeutic potential. Future research should focus on identifying its mechanism of action, developing more efficient synthesis methods, exploring its potential as a diagnostic tool, and developing novel derivatives with improved efficacy and reduced toxicity.
Méthodes De Synthèse
The synthesis of 4-chloro-N'-{[(1-naphthyloxy)acetyl]oxy}benzenecarboximidamide involves the reaction of 4-chlorobenzoic acid with 1-naphthol to form 4-chloro-1-naphthyl benzoate. This intermediate is then reacted with N,4-chloro-N'-{[(1-naphthyloxy)acetyl]oxy}benzenecarboximidamidedimethylhydrazine and acetic anhydride to form the final product. The synthesis method has been described in detail in a research article by P. K. Gupta et al. (2016).
Applications De Recherche Scientifique
4-chloro-N'-{[(1-naphthyloxy)acetyl]oxy}benzenecarboximidamide has been studied for its potential applications in the field of medicine. It has been shown to have anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In addition, it has been found to have antimicrobial activity against various bacteria and fungi. The chemical compound has also been studied for its potential use as a diagnostic tool for cancer.
Propriétés
IUPAC Name |
[(Z)-[amino-(4-chlorophenyl)methylidene]amino] 2-naphthalen-1-yloxyacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O3/c20-15-10-8-14(9-11-15)19(21)22-25-18(23)12-24-17-7-3-5-13-4-1-2-6-16(13)17/h1-11H,12H2,(H2,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXDZWABHZZYQIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OCC(=O)ON=C(C3=CC=C(C=C3)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2OCC(=O)O/N=C(/C3=CC=C(C=C3)Cl)\N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

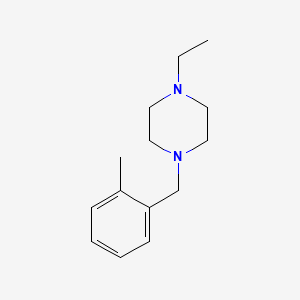
![3-[5-(4-chlorobenzyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5822458.png)
![N-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-4-methylbenzamide](/img/structure/B5822465.png)
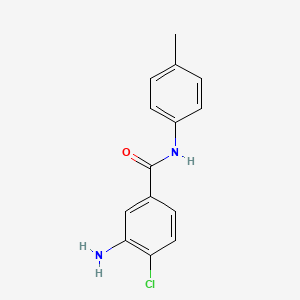
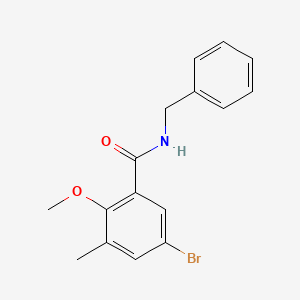
![4-methyl-N-(4-{[(propionylamino)carbonothioyl]amino}phenyl)benzamide](/img/structure/B5822473.png)
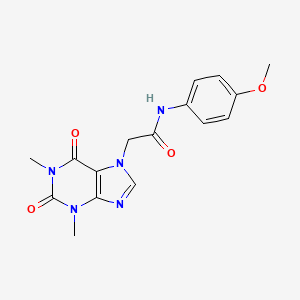
![2-{[4-(2-ethoxyphenyl)-1-piperazinyl]methyl}-6-methoxyphenol](/img/structure/B5822499.png)
![1-[(3-methylphenoxy)acetyl]-4-(propylsulfonyl)piperazine](/img/structure/B5822506.png)
![N-(tert-butyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5822512.png)
![N-[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B5822521.png)
![1-{[4-(difluoromethoxy)benzylidene]amino}-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B5822528.png)
![3H-naphtho[1,2-d]imidazol-2-ylmethyl cyclohexanecarboxylate](/img/structure/B5822542.png)
